Product packaging for 3-(bromomethyl)-6-fluoro-1,2-benzoxazole(Cat. No.:CAS No. 1084628-24-9)

3-(bromomethyl)-6-fluoro-1,2-benzoxazole

Cat. No.: B6253388
CAS No.: 1084628-24-9
M. Wt: 230
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Description

3-(Bromomethyl)-6-fluoro-1,2-benzoxazole is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The core benzoxazole scaffold is recognized as a privileged structure in drug discovery, contributing to a wide spectrum of pharmacological activities . The presence of both a bromomethyl group and a fluoro substituent on this scaffold makes it a valuable building block for the synthesis of more complex molecules. The bromomethyl group is a highly reactive handle that readily undergoes nucleophilic substitution reactions, allowing researchers to functionalize the molecule by introducing new molecular fragments . The fluorine atom, a common bioisostere, is often incorporated to influence a compound's electronic properties, metabolic stability, and membrane permeability . This compound is primarily used in the synthesis of novel chemical entities for biological evaluation. Research into benzoxazole derivatives has demonstrated their potential for exhibiting antimicrobial , antifungal , and anticancer activities . The structural features of this reagent make it a key intermediate for constructing targeted libraries of compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

1084628-24-9

Molecular Formula

C8H5BrFNO

Molecular Weight

230

Purity

95

Origin of Product

United States

The Significance of the 1,2 Benzoxazole Core in Heterocyclic Chemistry

The 1,2-benzoxazole scaffold, a bicyclic system composed of a fused benzene (B151609) and isoxazole (B147169) ring, is a cornerstone of heterocyclic chemistry. This structural motif is not merely a chemical curiosity; it is a privileged core found in numerous biologically active compounds. The arrangement of the oxygen and nitrogen atoms within the five-membered ring imparts specific electronic and conformational properties, making it an attractive framework for drug discovery. bldpharm.comnih.gov

The inherent aromaticity and planarity of the benzoxazole (B165842) system allow for diverse interactions with biological macromolecules. uni.lu Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov This broad bioactivity underscores the importance of the 1,2-benzoxazole core as a starting point for the design of novel compounds with potential therapeutic applications. chemicalbook.com

The Strategic Importance of Halogenated and Halomethylated Heterocycles

The introduction of halogens and halomethyl groups into heterocyclic structures is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. Halogens, such as fluorine, and halomethyl groups, like bromomethyl, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

The presence of a fluorine atom, as in 6-fluoro-1,2-benzoxazole derivatives, can enhance membrane permeability and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov The bromomethyl group, on the other hand, is a reactive handle that can be readily transformed into a variety of other functional groups. This reactivity is crucial for the synthesis of diverse libraries of compounds for screening and optimization.

The Rationale for Investigating 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole

The specific combination of the 1,2-benzoxazole core, a fluorine substituent at the 6-position, and a bromomethyl group at the 3-position in 3-(bromomethyl)-6-fluoro-1,2-benzoxazole creates a molecule with significant synthetic potential. The fluorine atom is expected to enhance the biological and physicochemical properties of derivatives, while the bromomethyl group provides a reactive site for further chemical modifications.

This strategic combination of functional groups makes this compound a highly valuable intermediate for the synthesis of novel compounds. Researchers can exploit the reactivity of the bromomethyl group to introduce a wide array of substituents, each potentially leading to new materials with unique properties or drug candidates with improved efficacy and safety profiles.

Overview of Research Domains and Contributions

Approaches to the 6-Fluoro-1,2-benzoxazole Scaffold

Cyclization of 2-Aminophenol (B121084) Derivatives with Brominated and Fluorinated Reagents

A prevalent and versatile method for constructing the benzoxazole ring system involves the condensation and subsequent cyclization of 2-aminophenols with a variety of carbonyl-containing reagents. rsc.orgnih.gov The presence of fluorine and bromine substituents on the precursors is crucial for introducing the desired functionality into the final molecule.

One common approach is the reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. nih.govchemicalbook.com For instance, the condensation of a 4-fluoro-2-aminophenol with a suitable electrophile can lead to the formation of the 6-fluoro-1,2-benzoxazole ring. The reaction conditions can be tailored, often employing acid or metal catalysts to facilitate the cyclization. rsc.org Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org

Another strategy involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), which tolerates various substituents on the aminophenol ring, including halogens. acs.org The use of 2-bromoarylamides, which undergo intramolecular cyclization in the presence of a base and a copper catalyst, also provides a viable route to benzoxazoles. chemicalbook.com

Advanced Catalytic Systems and Continuous Flow Techniques in Benzoxazole Synthesis

To enhance efficiency, selectivity, and sustainability, advanced catalytic systems and continuous flow technologies have been applied to benzoxazole synthesis. nih.gov

Catalytic Systems: A variety of metal-based and metal-free catalysts have been developed to promote the synthesis of benzoxazoles under milder conditions with higher yields. rsc.org For example, palladium complexes, nickel(II) complexes, and copper(I) iodide have all been shown to be effective catalysts for the cyclization of 2-aminophenol derivatives. rsc.orgacs.org Brønsted acidic ionic liquids have also been employed as reusable, heterogeneous catalysts for the solvent-free synthesis of benzoxazoles, offering high yields and easy catalyst recovery. nih.gov

Continuous Flow Techniques: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with unstable intermediates. nih.govresearchgate.net A multistep flow process has been reported for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. This method involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, followed by an in-line electrophilic quench, all performed within a continuous flow reactor to minimize the formation of byproducts. nih.gov Manganese-based heterogeneous catalysts have also been utilized in a continuous flow system for the synthesis of 2-arylbenzoxazoles, demonstrating a waste-minimized approach. researchgate.net

Precursor Synthesis and Functionalization Strategies

Once the benzoxazole core is formed, further functionalization can be carried out. For instance, direct C-H arylation at the C2 position of the benzoxazole ring can be achieved using palladium catalysis, allowing for the introduction of various aryl groups. organic-chemistry.org

Installation of the Bromomethyl Moiety

With the 6-fluoro-1,2-benzoxazole scaffold in hand, the next critical step is the introduction of the bromomethyl group at the C3 position.

Regioselective Halogenation Reactions at C3

The direct bromination of a methyl group at the C3 position of the 1,2-benzoxazole ring is a common method for installing the bromomethyl moiety. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The regioselectivity for the C3 position is generally high due to the nature of the heterocyclic ring system.

While direct synthesis of this compound is not extensively detailed in the provided results, the synthesis of the analogous 3-(bromomethyl)-1,2-benzisoxazole (B15218) is well-documented and proceeds via the bromination of 3-methyl-1,2-benzisoxazole. nih.gov This suggests a similar approach would be viable for the 6-fluoro derivative.

Modified Rearrangement Approaches to Halomethylated Benzoxazoles (referencing related scaffolds)

Rearrangement reactions can also provide a pathway to halomethylated benzoxazoles. For the related 1,2-benzisoxazole (B1199462) system, a Boekelheide-type rearrangement of 3-alkylbenzisoxazole N-oxides has been used to prepare 3-chloromethyl-benzisoxazoles. chim.it This reaction proceeds by treatment of the N-oxide with phosphorus oxychloride (POCl3), leading to the rearranged product. chim.it While this example yields a chloromethyl group, similar strategies could potentially be adapted for the synthesis of bromomethylated analogs.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The initial synthesis of the 6-fluoro-3-methyl-1,2-benzisoxazole core typically proceeds via the cyclization of an appropriate oxime precursor. A common starting material is 2',4'-difluoroacetophenone (B1293509). This is first converted to its oxime, which then undergoes a base-catalyzed intramolecular nucleophilic substitution to form the benzisoxazole ring.

The subsequent benzylic bromination of the 3-methyl group is a key transformation that requires careful control to ensure high selectivity for the desired monobrominated product and to minimize the formation of the dibrominated impurity. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, typically in the presence of a radical initiator.

Several factors can influence the efficiency and selectivity of this bromination step. The choice of solvent, reaction temperature, and the type and concentration of the radical initiator all play significant roles. For instance, studies on similar benzylic brominations have shown that using a photo-initiated reaction with NBS in dichloromethane (B109758) can lead to a significant improvement in the yield of the desired monobrominated product compared to thermally initiated reactions in other solvents. gla.ac.uk The continuous addition of a slurry of NBS has also been demonstrated to minimize impurity formation by maintaining a low concentration of bromine in the reaction mixture. scientificupdate.com

ParameterCondition 1Condition 2Condition 3Outcome
Brominating Agent N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Bromine (Br₂)NBS is generally preferred for selective benzylic bromination, offering better control and minimizing side reactions compared to elemental bromine. chadsprep.com DBDMH can also be an effective alternative. scientificupdate.com
Initiator AIBN (thermal)Benzoyl peroxide (thermal)Visible light (photo-initiated)Photo-initiation can offer higher selectivity and milder reaction conditions, potentially reducing the formation of byproducts. researchgate.net
Solvent Carbon tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂)Acetonitrile (B52724) (CH₃CN)While historically used, CCl₄ is now largely avoided due to toxicity. Dichloromethane and acetonitrile are common, with the choice impacting reaction kinetics and solubility. gla.ac.uk
Temperature RefluxRoom Temperature0 °CHigher temperatures can increase reaction rates but may also lead to over-bromination and other side reactions. Optimization is key to balancing conversion and selectivity.

Green Chemistry Principles in the Synthesis of Halogenated Benzoxazoles

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of this compound and related halogenated benzoxazoles presents several opportunities for the application of these principles.

One key area of focus is the replacement of hazardous reagents and solvents. For example, traditional Wohl-Ziegler brominations often utilized carbon tetrachloride, a solvent with significant environmental and health concerns. Modern approaches favor less toxic solvents like dichloromethane or even solvent-free conditions where feasible. researchgate.net

Another green chemistry strategy involves the development of "one-pot" syntheses, which reduce the number of separate reaction and purification steps, thereby minimizing waste and energy consumption. A patented process for the preparation of the related 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride utilizes a one-pot approach where the oximation and cyclization steps are performed sequentially in the same reactor without isolation of the intermediate. This method also replaces the organic base triethylamine (B128534) with an inorganic base, reducing environmental pollution. nih.gov

The principles of atom economy and E-factor (environmental factor) are crucial metrics for evaluating the "greenness" of a synthetic route. researchgate.netresearchgate.net Processes with high atom economy maximize the incorporation of atoms from the reactants into the final product, while a low E-factor indicates less waste generation. The in-situ generation of bromine from reagents like sodium bromate (B103136) and hydrobromic acid can be a greener alternative to using elemental bromine, as it reduces waste and improves safety. researchgate.net

Green Chemistry PrincipleApplication in Benzoxazole Synthesis
Prevention Designing synthetic routes to minimize waste generation from the outset.
Atom Economy Utilizing reactions that maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives (e.g., substituting carbon tetrachloride). researchgate.net
Designing Safer Chemicals The final product's application is in pharmaceuticals, but minimizing the toxicity of intermediates is crucial.
Safer Solvents and Auxiliaries Employing greener solvents or exploring solvent-free reaction conditions.
Design for Energy Efficiency Utilizing milder reaction conditions, such as photo-initiation instead of high-temperature reflux. researchgate.net
Use of Renewable Feedstocks While not widely implemented for this specific synthesis, it remains a long-term goal.
Reduce Derivatives One-pot syntheses avoid the isolation of intermediates, reducing derivatization steps. nih.gov
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final pharmaceutical product.
Real-time analysis for Pollution Prevention Implementing in-process controls to monitor and prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases.

Multi-Step Synthetic Sequences and Route Efficiency Analysis

A common synthetic sequence begins with 2',4'-difluoroacetophenone. This multi-step process can be summarized as follows:

Oximation: Reaction of 2',4'-difluoroacetophenone with hydroxylamine (B1172632) to form the corresponding oxime.

Cyclization: Base-catalyzed intramolecular cyclization of the oxime to yield 6-fluoro-3-methyl-1,2-benzisoxazole.

Bromination: Radical-initiated bromination of the 3-methyl group using N-bromosuccinimide to afford the final product, this compound.

An alternative approach could involve the synthesis of a 3-hydroxymethyl-1,2-benzisoxazole intermediate, followed by conversion of the hydroxyl group to a bromide. However, the direct bromination of the methyl group is generally a more atom-economical and efficient route.

The analysis of route efficiency also considers factors such as the cost and availability of starting materials, the safety of the chemical transformations, and the environmental impact of the process. The development of more streamlined and sustainable synthetic pathways is an ongoing area of research in the production of this important pharmaceutical intermediate.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. This reactivity is central to its utility as a synthetic intermediate.

Reactions with Oxygen, Nitrogen, Carbon, Sulfur, and Phosphorus Nucleophiles

The electrophilic nature of the carbon atom in the bromomethyl group makes it susceptible to attack by a wide array of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds, providing a straightforward method for elaborating the core structure.

Oxygen Nucleophiles: Reactions with oxygen-containing nucleophiles, such as alcohols and phenols, lead to the formation of ethers. These reactions are fundamental in modifying the periphery of the molecule.

Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic compounds, readily displace the bromide to form the corresponding substituted amines. This type of reaction is crucial for the synthesis of many biologically active compounds.

Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can be employed to create new carbon-carbon bonds, extending the carbon framework of the molecule.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles react to form thioethers, introducing sulfur into the molecular structure.

Phosphorus Nucleophiles: Phosphorus-based nucleophiles, such as phosphines, can also participate in substitution reactions, leading to the formation of phosphonium (B103445) salts or other organophosphorus compounds.

These nucleophilic substitution reactions are foundational to the synthetic utility of this compound, enabling the construction of a diverse library of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileProduct Type
OxygenPhenolAryl Ether
NitrogenPiperidine (B6355638)Tertiary Amine
CarbonCyanideNitrile
SulfurThiophenolThioether
PhosphorusTriphenylphosphinePhosphonium Salt

Mechanistic Studies of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. sciencerepository.orgyoutube.com The preferred mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.comnih.gov

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. youtube.comreddit.com It is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents. youtube.com The benzylic position of this compound can potentially stabilize a carbocation through resonance with the benzoxazole ring system.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.comreddit.com It is favored by unhindered substrates, strong nucleophiles, and polar aprotic solvents. youtube.com

For this compound, the primary nature of the carbon bearing the leaving group suggests a predisposition towards the SN2 mechanism. However, the potential for resonance stabilization of the carbocation could allow for an SN1 or a borderline SN1/SN2 pathway under certain conditions. nih.govresearchgate.net Detailed kinetic studies and computational analysis would be necessary to definitively elucidate the operative mechanism under specific reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound can also participate in metal-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki, Heck, Sonogashira, and Stille Coupling Strategies

These palladium-catalyzed reactions offer versatile methods for further functionalization of the benzoxazole core.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. nih.govmdpi.com In the context of this compound, this could potentially be used to introduce aryl or vinyl groups. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. beilstein-journals.orgbeilstein-journals.org This provides a route to introduce alkenyl substituents. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds.

Stille Coupling: The Stille reaction utilizes an organotin compound to couple with an organic halide.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron CompoundC-C (Aryl/Vinyl)
Heck ReactionAlkeneC-C (Alkenyl)
Sonogashira CouplingTerminal AlkyneC-C (Alkynyl)
Stille CouplingOrganotin CompoundC-C

Functionalization for Complex Molecular Architectures

The ability to employ these cross-coupling strategies significantly expands the synthetic potential of this compound. By combining nucleophilic substitution reactions at the bromomethyl group with metal-catalyzed cross-coupling at the bromine-bearing carbon, chemists can construct complex and highly functionalized molecules. This dual reactivity allows for a modular approach to synthesis, where different fragments can be introduced at specific positions to build intricate molecular architectures.

Electrophilic and Radical Reactions on the Benzoxazole Ring

While the primary reactivity of this compound is centered on the bromomethyl group, the benzoxazole ring itself can undergo electrophilic and radical reactions. nih.gov

The benzoxazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing fluorine atom will influence the regioselectivity of such reactions. fluorine1.ru

Radical reactions involving polyfluoroaromatic compounds are known to proceed through the formation of intermediate radical σ-complexes. fluorine1.ru The fluorine substituent can influence the stability and subsequent reaction pathways of these intermediates. fluorine1.ru Further investigation into the specific electrophilic and radical reactivity of the 6-fluoro-1,2-benzoxazole core is an area for potential research.

Directing Effects of Substituents

The reactivity of the this compound ring is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 6-position and the bromomethyl group at the 3-position play crucial roles in dictating the regioselectivity of electrophilic and nucleophilic substitution reactions.

The fluorine atom at the 6-position is a strongly electron-withdrawing group with a dual nature. While it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its inductive effect (-I), it acts as an ortho-, para-director due to its resonance effect (+R), where its lone pairs can donate electron density to the ring. In the context of 6-fluoro-1,2-benzoxazole, electrophilic attack would be directed to the positions ortho and para to the fluorine atom. However, the fusion of the isoxazole (B147169) ring and the presence of the deactivating bromomethyl group further modulate this reactivity. Generally, the presence of a halogen atom on the benzisoxazole ring has been observed to influence biological activity, suggesting a significant impact on the molecule's electronic distribution. mdpi.com

The bromomethyl group at the 3-position is primarily an electron-withdrawing group due to the electronegativity of the bromine atom. More importantly, it provides a highly reactive site for nucleophilic substitution reactions. The lability of the bromine atom makes the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is a cornerstone of the synthetic utility of this compound. nih.gov

In nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine and the isoxazole ring can make the aromatic ring susceptible to attack, particularly at positions activated by these groups. However, the most prominent site for nucleophilic attack remains the benzylic carbon of the bromomethyl group.

Ring Opening and Rearrangement Pathways

The 1,2-benzoxazole ring system, while aromatic, can undergo ring-opening reactions under specific conditions. These transformations can be initiated by nucleophilic attack, reduction, or thermal and photochemical stimuli. For this compound, the presence of the reactive bromomethyl group and the electron-withdrawing fluorine atom can influence these pathways.

One potential pathway involves the reductive cleavage of the N-O bond of the isoxazole ring. This is a common transformation for isoxazoles and can lead to the formation of various acyclic or alternative heterocyclic systems. The specific products would depend on the reducing agent and the reaction conditions.

Nucleophilic attack at the C3 position can also potentially lead to ring opening, although substitution at the bromomethyl group is generally more facile. Strong nucleophiles or specific reaction conditions might favor attack on the ring. For instance, studies on related benzoxazole systems have shown that ring opening can be achieved by reacting with secondary amines. organic-chemistry.org A similar reactivity could be anticipated for this compound, potentially leading to the formation of functionalized aminophenol derivatives.

Rearrangement reactions of the benzoxazole skeleton are also a possibility. For example, the Smiles rearrangement has been observed in analogous systems, facilitating the migration of substituents under thermal conditions. nih.gov While not directly documented for this compound, the potential for such rearrangements should be considered, especially under thermal stress or in the presence of strong bases.

Another documented transformation for benzoxazoles is a cascade reaction involving ring opening followed by annulation. For example, a yttrium triflate-catalyzed reaction of benzoxazoles with propargylic alcohols leads to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process. acs.org This highlights the potential of the benzoxazole core to participate in complex chemical transformations.

Oxidation and Reduction Chemistry of the Benzoxazole Core

The oxidation and reduction of the 1,2-benzoxazole core in this compound can lead to a variety of functionalized products. These reactions can target either the substituents or the heterocyclic ring itself.

Oxidation:

The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. nih.gov This transformation provides a route to 6-fluoro-1,2-benzoxazole-3-carbaldehyde and 6-fluoro-1,2-benzoxazole-3-carboxylic acid, which are valuable intermediates for further synthetic elaborations. The choice of oxidizing agent would determine the extent of oxidation.

Oxidation of the benzoxazole ring itself is less common due to its aromatic stability. However, under harsh oxidative conditions, degradation of the ring may occur. It has been noted that over-oxidation of the benzoxazole core should be prevented during certain reactions. beilstein-journals.org

Reduction:

The bromomethyl group can be readily reduced to a methyl group, yielding 6-fluoro-3-methyl-1,2-benzoxazole. nih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents.

Reduction of the benzoxazole ring can proceed via cleavage of the weak N-O bond. This is a characteristic reaction of the 1,2-isoxazole ring and can be accomplished with various reducing agents, including catalytic hydrogenation, dissolving metal reductions, or metal hydrides. The products of such reductions are typically β-enaminoketones or related structures, resulting from the cleavage of the heterocyclic ring. Studies on the reduction of benzoxazoles and benzothiazoles in liquid ammonia (B1221849) have been reported, indicating the susceptibility of the heterocyclic core to reductive conditions.

The electrochemical properties of benzoxazole-based compounds have also been investigated, revealing distinct redox processes. nih.gov Although specific data for this compound is not available, cyclic voltammetry studies on related benzoxazole monomers show both oxidation and reduction potentials, indicating that the core is redox-active. nih.gov

Data Tables

Table 1: Nucleophilic Substitution Reactions on Analogs of this compound

ReactantNucleophileProductReference
3-(Bromomethyl)-1,2-benzisoxazoleSodium bisulfite, then chlorination and amination3-(Sulfamoylmethyl)-1,2-benzisoxazole mdpi.com
3-(Bromomethyl)-1,2-benzisoxazoleAmines, Thiols, AlkoxidesVarious substituted products nih.gov
Benzyl bromideSodium azideBenzyl azide

Table 2: Ring Opening and Rearrangement of Benzoxazole Analogs

ReactantReagent/ConditionProductReaction TypeReference
BenzoxazoleSecondary amines2-AminobenzoxazolesRing opening and oxidative cyclization organic-chemistry.org
BenzoxazolePropargylic alcohols, Y(OTf)₃1,4-Benzoxazine scaffoldsRing opening/annulation cascade acs.org
6-(Bromomethyl)-1,2-benzoxazol-3-oneThermal (reflux)Rearranged productSmiles Rearrangement nih.gov

Table 3: Oxidation and Reduction of Benzoxazole Analogs

ReactantReagent/ConditionProductReaction TypeReference
3-(Bromomethyl)-1,2-benzisoxazoleNot specified1,2-Benzisoxazole-3-carboxylic acidOxidation nih.gov
3-(Bromomethyl)-1,2-benzisoxazoleNot specified3-Methyl-1,2-benzisoxazoleReduction nih.gov
BenzoxazoleLiquid AmmoniaRing-opened productsReduction

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the atomic connectivity and chemical environment can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule. The protons on the benzoxazole ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the 6-position will influence the chemical shifts and will cause splitting of the signals for the adjacent aromatic protons (H-5 and H-7) due to H-F coupling. The H-7 proton would likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. The H-5 proton would also show coupling to the fluorine. The H-4 proton is expected to be a doublet. A key diagnostic signal would be the singlet for the bromomethyl (-CH₂Br) protons, anticipated to appear in the range of δ 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons of the benzoxazole ring, the carbon of the bromomethyl group, and the carbons of the oxazole (B20620) ring. The C-F coupling would be evident, with the carbon directly bonded to fluorine (C-6) exhibiting a large one-bond coupling constant. The other carbons in the benzene ring will also show smaller two- and three-bond couplings to the fluorine atom.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine at the 6-position. The chemical shift of this signal would be indicative of the electronic environment of the benzoxazole ring system.

A summary of expected ¹H and ¹³C NMR signals for a related compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, is provided below to illustrate the expected regions for the signals.

Nucleus Chemical Shift (ppm) of a related compound
¹HAromatic Protons: ~7.5-8.2, -CH₂- group: ~4.9
¹³CAromatic Carbons: ~110-160, -CH₂- group: ~50

Note: The actual chemical shifts for this compound may vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)sdsu.edu

Two-dimensional NMR techniques are crucial for assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent aromatic protons (H-4, H-5, and H-7), helping to confirm their assignments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the bromomethyl protons to the bromomethyl carbon. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Verification and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of a closely related isomer, 3-bromo-6-fluoro-1,2-benzoxazole, is 215.94548 Da. uni.lu The experimental HRMS value for this compound should be very close to its calculated exact mass.

Fragmentation analysis within the mass spectrometer can also provide structural information. The fragmentation pattern would likely involve the loss of the bromine atom, the bromomethyl group, and potentially cleavage of the benzoxazole ring system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methylene groups, C=C and C=N stretching vibrations from the benzoxazole ring system, and the C-F stretching vibration. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. For related benzoxazole derivatives, characteristic bands are observed for C=N stretching in the range of 1500-1600 cm⁻¹. esisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The benzoxazole ring system is a chromophore that is expected to absorb UV radiation. The absorption spectrum of benzoxazole itself shows absorption maxima in the UV region. researchgate.net The presence of the fluorine and bromomethyl substituents on the this compound molecule will influence the position and intensity of these absorption bands. The λmax values would be useful for characterizing the extent of conjugation within the molecule.

X-Ray Crystallography for Solid-State Structure Determination (if data exists for related compounds)

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure data is currently available for this compound itself, the crystal structures of several related 6-fluoro-1,2-benzoxazole derivatives have been determined. researchgate.net These studies confirm the planarity of the benzoxazole ring system and provide valuable data on the bond lengths and angles within this heterocyclic core. Such data serves as a reliable reference for validating the structure of newly synthesized analogues like this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromomethyl 6 Fluoro 1,2 Benzoxazole

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to model molecular systems. DFT methods, such as B3LYP, are particularly popular due to their balance of computational cost and accuracy. researchgate.net These calculations optimize the molecular geometry by finding the lowest energy conformation. For benzoxazole (B165842) derivatives, DFT has been successfully used to calculate structural parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While often more computationally intensive, they provide a fundamental approach to solving the electronic structure of the molecule. For complex heterocyclic systems like benzoxazoles, comparing results from both DFT and ab initio methods with different basis sets (e.g., 6-31G(d) or 6-311G(d,p)) helps ensure the reliability of the predicted geometric and electronic properties. nih.govsemanticscholar.org

Table 1: Illustrative Geometrical Parameters for a Benzoxazole Core (Note: This table provides representative data for a generalized benzoxazole ring based on computational studies of related molecules and is for illustrative purposes only. Specific values for 3-(bromomethyl)-6-fluoro-1,2-benzoxazole would require dedicated calculations.)

ParameterTypical Calculated Value (DFT/B3LYP)
C-C (Aromatic) Bond Length1.38 - 1.41 Å
C-N Bond Length~1.39 Å
C-O Bond Length~1.37 Å
N=C Bond Length~1.31 Å
C-N-C Bond Angle~105°
C-O-C Bond Angle~110°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Fukui Functions : These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density. researchgate.netsemanticscholar.org For this compound, Fukui functions would pinpoint the most reactive sites on the benzoxazole ring and the bromomethyl group.

Table 2: Key Concepts in Frontier Molecular Orbital Theory

ConceptDescriptionRelevance to this compound
HOMO Highest energy molecular orbital containing electrons.Indicates regions of high electron density, likely sites for electrophilic attack.
LUMO Lowest energy molecular orbital that is empty.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A primary indicator of the molecule's kinetic stability and chemical reactivity.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, can help confirm the molecular structure. researchgate.net

IR Spectroscopy : Theoretical calculations can determine the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing the computed vibrational modes with experimental IR data helps in assigning specific peaks to the stretching and bending of bonds within this compound, such as C-F, C-Br, and C=N vibrations. researchgate.net

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net These calculations predict the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores present in the molecule. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is an invaluable tool for investigating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. Computational chemists can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

Characterizing the transition state—the highest energy point along the reaction coordinate—allows for the calculation of the activation energy, which determines the reaction rate. This approach can be used to understand, for example, the nucleophilic substitution reactions at the bromomethyl group, a highly reactive site. Such studies provide a deeper understanding of reaction regioselectivity and stereoselectivity.

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment.

Solvation Effects : Computational models like the Polarizable Continuum Model (PCM) can simulate the effects of a solvent on the geometry, electronic structure, and reactivity of this compound. researchgate.net These calculations are essential for comparing theoretical predictions with experimental results obtained in solution.

Intermolecular Interactions : In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, hydrogen bonds, dipole-dipole interactions, and particularly halogen bonding (involving the fluorine and bromine atoms) are expected to play a significant role in its crystal packing. researchgate.net Techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions, explaining properties such as melting point and solubility. researchgate.net The presence of both fluorine and bromine offers the potential for complex and influential halogen bonding networks.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. For derivatives of this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time.

The process involves:

Generating a set of molecular descriptors for each derivative. These descriptors are numerical values that encode structural, electronic, or topological features of the molecules.

Using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation linking the descriptors to the property of interest. who.int

Validating the model to ensure its predictive power.

Such models are valuable for designing new derivatives of this compound with specific desired chemical properties, thereby streamlining the development and optimization process.

Table 3: Common Molecular Descriptors Used in QSPR Studies

Descriptor TypeExamplesInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Mulliken chargesElectron distribution and reactivity
Topological Connectivity indices, Wiener indexMolecular branching and size
Constitutional Molecular weight, atom counts, rotatable bondsBasic molecular composition and flexibility
Quantum-Chemical Total energy, heat of formationMolecular stability

This compound: A Key Component in Advanced Chemical Synthesis and Material Innovation

The heterocyclic compound this compound, also known as 3-(bromomethyl)-6-fluoro-1,2-benzisoxazole, has emerged as a significant and versatile building block in the fields of organic chemistry and materials science. Its unique structure, which combines a fluorinated benzoxazole core with a reactive bromomethyl group, provides a powerful tool for chemists to construct complex molecules and novel materials. The fluorine atom enhances properties such as thermal stability and biological activity, while the bromomethyl group serves as a highly reactive site for further chemical modifications.

Diverse Applications in Modern Organic and Materials Science

Intermediates in Agrochemical Research and Development

The 1,2-benzisoxazole (B1199462) scaffold is a privileged structure in medicinal and agrochemical research, and the introduction of a fluorine atom can significantly enhance biological activity. The 6-fluoro-1,2-benzisoxazole core, in particular, is a key component in a variety of biologically active molecules. The title compound, this compound, is a highly valuable intermediate for the synthesis of these agrochemical agents due to its reactive bromomethyl group, which allows for straightforward chemical modification and the introduction of diverse functional groups.

The utility of the 6-fluoro-1,2-benzisoxazole framework in agrochemicals is demonstrated by studies on related compounds. For instance, derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and tested for their antimicrobial and antifungal properties against a range of plant pathogens. These studies have shown that such compounds can exhibit potent inhibitory activity against bacteria like Xanthomonas campestris and fungi such as Fusarium oxysporum, which are responsible for significant crop damage.

Furthermore, a patent for isoxazoline-substituted benzamide (B126) derivatives highlights their use as effective insecticides and acaricides, underscoring the importance of the isoxazole (B147169) moiety in pest control agents google.com. The 3-(bromomethyl) group on the benzoxazole ring acts as a key synthetic handle, enabling the coupling of the fluorinated benzisoxazole core to various other pharmacophores, thereby allowing for the systematic exploration and optimization of biological activity. The incorporation of fluorine is known to improve metabolic stability and membrane permeability, properties that are highly desirable for effective agrochemicals nih.gov.

Table 1: Reported Agrochemical Activities of Related Fluoro-Benzisoxazole Derivatives

Compound ClassTarget Pathogen/PestApplication
6-Fluoro-1,2-benzisoxazole amidesXanthomonas campestris pvs, X. oryzaeAntibacterial (Plant)
6-Fluoro-1,2-benzisoxazole amidesFusarium oxysporum, Aspergillus nigerAntifungal (Plant)
Isoxazoline-substituted benzamidesVarious insects and mitesInsecticide, Acaricide

This data illustrates the potential for developing a wide range of new agrochemicals based on the this compound scaffold.

Probes for Chemical Biology and Biochemical Assay Development (as chemical tools)

In the field of chemical biology, probes are essential tools for elucidating complex biological processes. An ideal chemical probe should possess specific properties, including the ability to interact with a biological target, a reporting function (e.g., fluorescence), and a reactive group for covalent labeling. The structure of this compound makes it a promising candidate for the development of such probes.

The benzoxazole core is a known fluorophore, and its derivatives are utilized in the creation of fluorescent sensors and labels nih.govgoogle.com. The introduction of a fluorine atom can further modulate and enhance these fluorescent properties mdpi.com. This intrinsic fluorescence of the 6-fluoro-1,2-benzoxazole moiety can serve as a built-in reporter group, allowing for the detection and tracking of the molecule in biological systems.

The bromomethyl group at the 3-position provides a reactive site for covalent modification of biological targets such as proteins or enzymes. This electrophilic group can react with nucleophilic residues (e.g., cysteine, histidine, or lysine) on a protein surface, leading to irreversible labeling. This feature is particularly useful for activity-based protein profiling (ABPP), a powerful strategy for identifying and characterizing enzyme function in complex proteomes. While direct studies on this compound as a chemical probe are not extensively documented, its constituent parts suggest significant potential.

Table 2: Potential of this compound as a Chemical Probe

Structural FeaturePropertyRelevance as a Chemical Probe
6-Fluoro-1,2-benzoxazole CoreIntrinsic FluorescenceServes as a reporter group for detection and imaging.
Fluorine AtomEnhanced Metabolic Stability & Binding AffinityImproves probe longevity and specificity in biological systems nih.gov.
3-(Bromomethyl) GroupElectrophilic Reactive SiteEnables covalent labeling of biomolecules for target identification and activity profiling.

The combination of these features makes this compound a versatile platform for designing targeted covalent probes to investigate enzyme function and other biological phenomena.

Design and Synthesis of Ligands for Catalysis

The development of new ligands is a cornerstone of modern catalytic chemistry, particularly in the field of asymmetric catalysis, which is crucial for the synthesis of chiral pharmaceuticals and fine chemicals. While the direct application of this compound as a ligand is not widely reported, its structural features suggest its potential as a scaffold for creating novel ligand systems.

The field of asymmetric catalysis is dominated by certain classes of chiral ligands, with oxazoline-based ligands such as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) being particularly prominent nih.govnih.gov. These ligands coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The benzoxazole structure is an aromatic analog of the oxazoline (B21484) ring.

Although simple benzoxazoles are not typically used as primary ligands themselves, due to their different electronic properties and rigidity compared to non-aromatic oxazolines, they can be incorporated into larger, more complex ligand structures. The 3-(bromomethyl) group of the title compound provides an ideal anchor point for such modifications. Through nucleophilic substitution reactions, this group can be used to attach the benzoxazole moiety to other coordinating groups, such as phosphines, amines, or other heterocycles, to create novel bidentate or polydentate ligands.

The fluorinated benzoxazole core could also play a role in modulating the electronic properties of the resulting metal complex, potentially influencing its reactivity and selectivity. While this remains a prospective area of research, the synthetic accessibility and modifiable nature of this compound make it an intriguing starting material for ligand design and discovery.

Table 3: Examples of Common Oxazoline-Based Ligands in Asymmetric Catalysis

Ligand TypeAbbreviationMetal Complex ExamplesTypical Applications
Bis(oxazoline)BOXCu(II), Zn(II), Mg(II)Diels-Alder, Aldol, Friedel-Crafts Reactions
Pyridine-bis(oxazoline)PyBOXRu(II), Sc(III), Fe(II)Cyclopropanation, C-H Amination, Hydrosilylation

The proven success of the oxazoline framework provides a strong rationale for exploring the synthesis of new catalysts based on related heterocyclic structures like benzoxazoles.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(bromomethyl)-6-fluoro-1,2-benzoxazole will likely move away from conventional methods that often involve harsh conditions, expensive catalysts, and potentially toxic reagents. mdpi.com Research is anticipated to focus on green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. rsc.org A significant drawback of many current heterocyclic synthesis methods is their reliance on inefficient processes that can leave toxic heavy metal impurities in the final product. mdpi.com

Emerging sustainable methods that could be applied to the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase yields. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to shorter reaction times and milder conditions. mdpi.com

Mechanochemistry: Performing reactions by grinding solids together, often in the absence of a solvent (neat), represents a highly sustainable approach. mdpi.com

Deep Eutectic Solvents (DES): Using DES as reaction media can provide a greener alternative to volatile organic solvents. mdpi.com

The development of transition metal-free catalytic systems is another key area that could yield milder and more cost-effective synthetic pathways for fluorinated benzoxazoles. mdpi.com

Synthesis MethodTypical Reaction TimeKey AdvantagesReference
Conventional HeatingHoursWell-established procedures mdpi.com
Microwave-AssistedMinutesRapid heating, increased yields, shorter times mdpi.com
Ultrasound-AssistedMinutesMilder conditions, enhanced reaction rates mdpi.com
MechanochemicalMinutesSolvent-free, high efficiency mdpi.com
Deep Eutectic SolventsMinutesGreen solvent alternative, high yields mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The this compound molecule possesses two key sites for chemical modification: the electrophilic bromomethyl group and the fluorinated aromatic ring. The bromomethyl group is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. Future research will likely explore novel transformations beyond simple substitution. This could involve developing new catalytic methods to control the reactivity of the C-Br bond, enabling cross-coupling reactions or radical-based transformations to form more complex architectures.

Furthermore, the electronic influence of the fluorine atom on the benzoxazole (B165842) ring system warrants deeper investigation. Research could focus on late-stage C-H functionalization of the aromatic ring, a powerful strategy for rapidly diversifying molecular scaffolds. Understanding how the fluorine atom directs this functionalization will be crucial for accessing new chemical space and creating analogues with finely tuned properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling-up. nih.gov For a compound like this compound, whose synthesis may involve energetic intermediates or exothermic steps, flow chemistry provides a much safer handling environment. rsc.org

Future research should focus on adapting and optimizing the synthesis of this compound and its derivatives for continuous flow systems. rsc.org This would enable the on-demand production of material and facilitate the rapid generation of compound libraries for screening purposes. Integrating these flow setups with automated platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, could revolutionize the discovery and development of new molecules derived from this scaffold. The use of heterogeneous catalysts, such as copper-on-charcoal which has been used successfully for other heterocycles, would be highly advantageous in a flow system, allowing for easy product separation and catalyst recycling. nih.gov

Potential in Interdisciplinary Research (e.g., supramolecular chemistry, nanoscience)

The unique electronic properties conferred by the fluorine atom make this compound an attractive building block for materials science and other interdisciplinary fields.

Supramolecular Chemistry: The fluorinated benzoxazole core could be incorporated into larger molecular systems to study fluorine-specific interactions, such as orthogonal multipolar interactions or fluorous-phase interactions, which are critical for designing self-assembling systems and novel host-guest complexes.

Nanoscience: The reactive bromomethyl group allows for the covalent attachment of this molecule to the surface of nanoparticles, quantum dots, or other nanomaterials. This could be used to modify the surface properties of these materials, imparting increased lipophilicity or creating a platform for further functionalization.

PET Imaging: Fluorine-18 is a key radionuclide for Positron Emission Tomography (PET), a powerful in vivo imaging technique. researchgate.netmdpi.com Developing methods for the late-stage introduction of [¹⁸F]fluoride into the benzoxazole ring system could lead to new PET radioligands for imaging biological targets, such as amyloid deposits in the brain for Alzheimer's disease research. mdpi.com

Challenges and Opportunities in the Fluorinated Benzoxazole Field

The continued exploration of this compound and related compounds presents both challenges and significant opportunities.

Challenges:

Selective Fluorination: The site-selective introduction of fluorine into aromatic systems can be difficult, often requiring specialized reagents and conditions. pharmtech.com Overcoming these synthetic hurdles is a primary challenge. pharmtech.comresearchgate.net

Reaction Control: The presence of multiple reactive sites on the molecule requires the development of highly selective reactions to modify one part of the molecule without affecting others.

Metabolic Instability: While fluorine can block metabolic oxidation, certain fluorinated motifs can be metabolized to toxic byproducts, such as fluoroacetate. researchgate.net Understanding the metabolic fate of this specific substitution pattern is crucial.

Opportunities:

Tuning Physicochemical Properties: Fluorine substitution is a powerful tool for modulating key drug-like properties. It can alter a molecule's lipophilicity, aqueous solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

Enhanced Biological Activity: The incorporation of fluorine can lead to enhanced binding affinity to biological targets and improved metabolic stability, potentially increasing the potency and in vivo half-life of a drug candidate. researchgate.netresearchgate.net

Versatile Chemical Scaffold: The combination of a tunable, fluorinated core and a reactive chemical handle makes this compound a highly valuable starting point for generating diverse libraries of compounds for screening in drug discovery and materials science. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)-6-fluoro-1,2-benzoxazole, and how are reaction conditions optimized?

A common approach involves sequential halogenation of a benzoxazole precursor. For example:

Bromination : Introduce bromine at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C).

Fluorination : Fluorinate the 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of halogenating agents and reaction time to minimize byproducts (e.g., dihalogenated derivatives).

Q. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in solvents like ethanol or DCM.

Data collection : Use MoKα radiation (λ = 0.71073 Å) and SHELX software for refinement .

Validation : Compare bond lengths (e.g., C-Br ≈ 1.9 Å) and angles (e.g., benzoxazole ring planarity) with literature values .

Q. What analytical techniques are critical for purity assessment of this compound?

  • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., fluoro and bromomethyl groups).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 230.0).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound derivatives?

Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.

Reactivity insights : Identify electrophilic/nucleophilic sites (e.g., bromomethyl group as a reactive handle for cross-coupling).

Validation : Compare computed vs. experimental 1^1H NMR chemical shifts (RMSD < 0.3 ppm) .

Q. What strategies address contradictory crystallographic data in benzoxazole derivatives?

Example: Discrepancies in bond angles (e.g., C10-C9-C3 = 113.4° vs. expected 109° in related structures):

Repulsion analysis : Investigate non-bonded H∙∙∙H interactions (e.g., H9∙∙∙H11 = 2.25 Å) .

Torsional effects : Assess substituent steric hindrance (e.g., bromomethyl group distorting ring planarity) .

Software refinement : Use SHELXL to apply restraints for disordered regions .

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Functionalization : React the bromomethyl group with nucleophiles (e.g., amines, thiols) to generate analogs for bioactivity screening.
  • Case study : In antipsychotic drug design, benzoxazole cores are modified to enhance dopamine receptor binding .
  • SAR studies : Compare IC₅₀ values of derivatives against target enzymes (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Side reactions : Competing halogenation at adjacent positions (e.g., 5-fluoro byproducts). Mitigate via directing groups (e.g., methyl at 4-position).

Catalysis : Use Pd catalysts for selective cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

Process analytics : Implement in-line FTIR to monitor intermediates in real time.

Q. How do steric and electronic effects influence the stability of this compound?

  • Steric effects : Bulky substituents increase susceptibility to hydrolysis (e.g., bromomethyl → hydroxymethyl under humid conditions).
  • Electronic effects : Electron-withdrawing fluorine enhances electrophilicity at the 3-position, accelerating SN2 reactions.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking .

Methodological Guidance

9. Designing a SAR study for benzoxazole-based kinase inhibitors:

Core modification : Synthesize derivatives with varied substituents (e.g., 6-fluoro → 6-chloro, 3-bromomethyl → 3-iodomethyl).

Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

Data analysis : Apply multivariate regression to correlate substituent parameters (e.g., Hammett σ) with potency .

10. Resolving spectral overlaps in NMR analysis of benzoxazole derivatives:

  • 2D NMR : Use HSQC and HMBC to assign overlapping 1^1H signals (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Solvent selection : Deuterated DMSO-d₆ enhances resolution for polar intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.